molecular formula C14H28O4 B14320914 Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester CAS No. 107137-80-4

Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester

Cat. No.: B14320914
CAS No.: 107137-80-4
M. Wt: 260.37 g/mol
InChI Key: ARNXQHSHOUZEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester is an organic compound belonging to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its applications in various fields, including industrial and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester typically involves the esterification reaction between hexanoic acid, 2-ethyl- and 2,2-bis(hydroxymethyl)butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and controlled temperatures is crucial to maximize yield and purity.

Types of Reactions:

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid, 2-ethyl- and 2,2-bis(hydroxymethyl)butanol.

    Oxidation: The ester can be oxidized under specific conditions to produce various oxidation products, depending on the reagents used.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Hexanoic acid, 2-ethyl- and 2,2-bis(hydroxymethyl)butanol.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Hexanoic acid, 2-ethyl-, methyl ester
  • Hexanoic acid, 2-ethyl-, octadecyl ester
  • Hexanoic acid, butyl ester
  • Hexanoic acid, ethyl ester

Comparison: Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester is unique due to its specific structure, which includes the 2,2-bis(hydroxymethyl)butyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl 2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O4/c1-4-7-8-12(5-2)13(17)18-11-14(6-3,9-15)10-16/h12,15-16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXQHSHOUZEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCC(CC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424179
Record name Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107137-80-4
Record name Hexanoic acid, 2-ethyl-, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.